2H-Purin-2-one, 8-amino-1,3-dihydro-
Description
The compound 2H-Purin-2-one, 8-amino-1,3-dihydro- (CAS: 3373-53-3), commonly known as Isoguanine, is a purine derivative with structural similarities to adenine and guanine. Its molecular formula is C₅H₅N₅O, and it features a 2-oxo group and an amino substituent at position 6 of the purine ring system (notably, the user-specified "8-amino" appears inconsistent with established nomenclature; the correct positional numbering places the amino group at C6 in purine derivatives) . Isoguanine is utilized as a reference standard in pharmaceutical quality control, particularly in HPLC analysis, due to its role as a minor nucleobase in RNA and DNA . Its structural uniqueness lies in the tautomeric equilibrium between keto and enol forms, influencing its biochemical interactions .
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
8-amino-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H5N5O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H4,6,7,8,9,10,11) |
InChI Key |
ONUVFTMPNBUAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC2=C1NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process involves:
Key Examples
Multicomponent Synthesis Using Prebiotic Reagents
This approach mimics prebiotic chemistry, utilizing aminomalononitrile (AMN), amino acids, urea, and formic acid under microwave irradiation. The method emphasizes atom economy and sustainability.
Reaction Protocol
Advantages
-
High efficiency : Solvent-free conditions and rapid reaction times.
-
Diverse substituents : Amino acid residues at C8 enable structural diversity.
Ring Closure of Uracil or Xanthine Precursors
This method involves cyclizing uracil derivatives to form the purine ring, with substitutions introduced at C8.
Case Study: Xanthine Derivatives
-
Chlorination of 3-methyl-3,7-dihydro-purine-2,6-dione with NCS in DMF to form 8-chloro intermediates.
-
Nucleophilic substitution with amines (e.g., 3-aminopiperidine) to introduce amino groups at C8.
| Intermediate | Reagent | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| 8-Chloro-3-methyl-3,7-dihydro-purine-2,6-dione | (R)-3-Aminopiperidine | 8-(3-Aminopiperidin-1-yl)-xanthine | 78–94% | NMP, NaHCO₃, 90°C |
Post-synthetic modifications enable precise introduction of the 8-amino group.
Amination via Phase Transfer Catalysis
Key Challenges
-
Stereocontrol : Requires enantiomerically pure intermediates to avoid diastereomers.
-
Purity : Industrial-scale processes demand efficient deprotection and recrystallization.
Reduction of Nitro Precursors
While less common, nitro-to-amine reduction offers an alternative route.
Chemical Reactions Analysis
Types of Reactions
2H-Purin-2-one, 8-amino-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce amino-substituted purines .
Scientific Research Applications
2H-Purin-2-one, 8-amino-1,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: This compound is studied for its role in nucleic acid chemistry and its potential as a mutagenic agent.
Medicine: Research explores its potential as an antiviral and anticancer agent due to its structural similarity to biologically active purines.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2H-Purin-2-one, 8-amino-1,3-dihydro- involves its interaction with nucleic acids and enzymes. It can act as an analog of natural purines, interfering with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine derivatives share a bicyclic aromatic ring system but differ in substituent positions and functional groups, leading to distinct chemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
This alters hydrogen-bonding patterns, affecting base-pairing in nucleic acids . The sulfur-containing derivative (CAS 646510-73-8) exhibits enhanced lipophilicity due to the thioether and dimethoxyphenyl groups, making it suitable for membrane permeability studies .
Biological Activity: Isoguanine is less abundant in nature than adenine or guanine but plays roles in mutagenesis and nucleotide analog design . Inosine and uridine are critical in energy metabolism (e.g., ATP regeneration) and RNA synthesis, respectively, whereas Isoguanine is primarily a research tool .
Analytical Utility :
- Isoguanine’s high purity (HPLC ≥98%) makes it a reliable reference standard for detecting impurities in pharmaceuticals, such as adenine sulfate (CAS 321-30-2) .
Notes on Discrepancies and Limitations
- Positional Ambiguity: The user-specified "8-amino" conflicts with IUPAC nomenclature for purines, where numbering places substituents at C2, C6, or C7. Isoguanine is definitively a 6-amino-2-oxo derivative .
- Evidence Gaps: No direct data on an 8-amino variant was found in the provided evidence. The comparison assumes the intended compound is Isoguanine (CAS 3373-53-3).
Q & A
Q. What advanced statistical models are suitable for analyzing dose-response data in cytotoxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
